2,5-Dichloro-3-fluorocinnamic acid
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Overview
Description
2,5-Dichloro-3-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions and a fluorine atom at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-fluorocinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the choice of solvents and reagents may be tailored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorocinnamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols .
Scientific Research Applications
2,5-Dichloro-3-fluorocinnamic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Agricultural Chemistry: The compound is investigated for its potential use in the development of agrochemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorocinnamic acid: Similar structure but lacks the fluorine atom.
3-Fluorocinnamic acid: Similar structure but lacks the chlorine atoms.
2,5-Difluorocinnamic acid: Similar structure but has fluorine atoms instead of chlorine.
Uniqueness
2,5-Dichloro-3-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other cinnamic acid derivatives. The presence of these halogens can influence the compound’s electronic properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C9H5Cl2FO2 |
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Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
CGDNOBDRCUJRJA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)F)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Origin of Product |
United States |
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